molecular formula C19H21N3O B14998373 N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B14998373
M. Wt: 307.4 g/mol
InChI Key: RGIOLANLWLKHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a compound that belongs to the class of benzimidazoles. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves the condensation of 1-propyl-1H-1,3-benzodiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[1-(1-propylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H21N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)

InChI Key

RGIOLANLWLKHDE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.